molecular formula C9H9Cl2NO2 B069852 3-amino-3-(3,5-dichlorophenyl)propanoic Acid CAS No. 188812-95-5

3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Cat. No.: B069852
CAS No.: 188812-95-5
M. Wt: 234.08 g/mol
InChI Key: MQEZPQHIAIRXQC-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanoic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced to 3,5-dichlorophenyl-2-nitropropane, which undergoes hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-3-(3,5-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid
  • 3-[(3,5-Dichlorophenyl)amino]propanoic acid
  • JPH203 hydrochloride

Comparison: 3-Amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to the presence of both an amino group and a dichlorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZPQHIAIRXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451331
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188812-95-5
Record name β-Amino-3,5-dichlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188812-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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